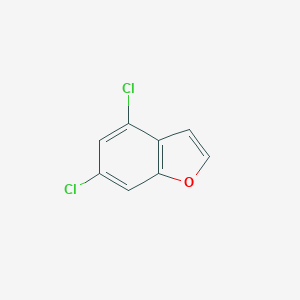

4,6-Dichlorobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYPNSGWLVPWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629816 | |

| Record name | 4,6-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-95-9 | |

| Record name | 4,6-Dichloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichlorobenzofuran from Dichlorophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4,6-dichlorobenzofuran, a significant heterocyclic compound, with a particular focus on pathways originating from dichlorophenol precursors. This document details a plausible multi-step synthesis, including experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and development.

Introduction

Benzofuran and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The specific substitution pattern of chlorine atoms on the benzofuran core, as seen in this compound, can significantly influence the molecule's physicochemical and pharmacological properties. Consequently, robust and well-documented synthetic methods are crucial for accessing these compounds for further investigation. This guide outlines a strategic synthetic approach to this compound, commencing with a commercially available dichlorophenol.

Synthetic Strategy Overview

The synthesis of this compound from a dichlorophenol is not a direct, single-step transformation. A multi-step approach is necessary, typically involving the initial formation of a benzofuran-2-carboxylic acid derivative, followed by a decarboxylation step. A plausible and effective starting material for this synthesis is 3,5-dichlorophenol .

The overall synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic pathway for this compound from 3,5-dichlorophenol.

This strategy involves four key transformations:

-

Formylation and Etherification: Introduction of a formyl group ortho to the hydroxyl group of 3,5-dichlorophenol, followed by etherification with an ethyl haloacetate.

-

Intramolecular Cyclization: Base-catalyzed intramolecular condensation to form the benzofuran ring.

-

Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

-

Decarboxylation: Removal of the carboxylic acid group to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This step involves the reaction of a suitable salicylaldehyde with ethyl chloroacetate followed by cyclization. The required precursor, 2-hydroxy-3,5-dichlorobenzaldehyde, can be synthesized from 3,5-dichlorophenol via formylation (e.g., Reimer-Tiemann reaction).

Protocol for the Synthesis of Ethyl 5,7-dichlorobenzofuran-2-carboxylate (as an illustrative example):

A mixture of 3,5-dichlorosalicylaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol) in dry dimethylformamide (DMF) (70 mL) is heated at 92–94°C with stirring for 4 hours. The resulting mixture is then poured into ice water. The precipitate is filtered off, washed with water, and dried to yield the crude ethyl 2-(2-formyl-4,6-dichlorophenoxy)acetate. This intermediate is then subjected to intramolecular cyclization by heating with a base like sodium ethoxide in ethanol to yield ethyl this compound-2-carboxylate.

Step 2: Synthesis of this compound-2-carboxylic acid

The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

General Hydrolysis Protocol:

Ethyl this compound-2-carboxylate is refluxed with an excess of aqueous sodium hydroxide or potassium hydroxide solution until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound via Decarboxylation

The final step is the removal of the carboxylic acid group.

General Decarboxylation Protocol:

Decarboxylation of aromatic carboxylic acids can be achieved by heating the acid, often in the presence of a catalyst such as copper powder in quinoline.[1] The this compound-2-carboxylic acid is heated in a high-boiling point solvent like quinoline, with a catalytic amount of copper, until the evolution of carbon dioxide ceases. The product is then isolated by extraction and purified by chromatography or distillation.

Quantitative Data

The following table summarizes expected and reported data for key intermediates and the final product, based on analogous syntheses. Actual yields may vary depending on specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| Ethyl this compound-2-carboxylate | C₁₁H₈Cl₂O₃ | 259.09 | 70-85 | - | ¹H NMR: Characteristic signals for the ethyl group and aromatic protons. |

| This compound-2-carboxylic acid | C₉H₄Cl₂O₃ | 231.04 | 85-95 | - | ¹H NMR: Absence of ethyl group signals, presence of a carboxylic acid proton signal. |

| This compound | C₈H₄Cl₂O | 187.03 | 60-80 | - | MS (m/z): 186 (M+), 188 (M+2), 190 (M+4) in a characteristic isotopic pattern for two chlorine atoms. |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit strategic, pathway for the synthesis of this compound from dichlorophenol precursors. By following a multi-step approach involving the formation and subsequent decarboxylation of a benzofuran-2-carboxylic acid intermediate, researchers can reliably access this important chlorinated heterocyclic compound. The provided protocols, quantitative data, and workflow visualizations are intended to serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of 4,6-dichlorobenzofuran. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of related benzofuran structures and the known effects of chloro-substituents on spectroscopic behavior. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to facilitate the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of unsubstituted benzofuran and the anticipated influence of chlorine atoms at the 4 and 6 positions of the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 | d | ~2.2 | H-2 |

| ~6.80 | d | ~2.2 | H-3 |

| ~7.45 | d | ~1.5 | H-5 |

| ~7.20 | d | ~1.5 | H-7 |

Note: The presence of chlorine, an electronegative substituent, is expected to deshield adjacent protons, leading to downfield shifts. The predicted coupling constants are based on typical furan ring and aromatic couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 |

| ~107.0 | C-3 |

| ~129.0 | C-3a |

| ~125.0 | C-4 |

| ~122.0 | C-5 |

| ~130.0 | C-6 |

| ~112.0 | C-7 |

| ~154.0 | C-7a |

Note: The chemical shifts are estimated based on the parent benzofuran and the known effects of chlorine substitution on aromatic rings.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120-3080 | Weak-Medium | Aromatic C-H stretch |

| 1620-1600 | Medium | C=C aromatic ring stretching |

| 1480-1450 | Medium | C=C aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O stretch |

| 850-800 | Strong | C-H out-of-plane bending (isolated H) |

| 750-700 | Strong | C-Cl stretch |

Note: The spectrum is expected to be dominated by aromatic and C-Cl stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188/190 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotope pattern for 2 Cl) |

| 151/153 | Medium | [M-Cl]⁺ |

| 122 | Medium | [M-2Cl]⁺ or subsequent fragmentation |

| 98 | Medium | Further fragmentation |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis can be performed on a 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations for unambiguous assignments.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Instrument Setup:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

After data collection, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., ~1 mg/mL).

-

-

Instrument Setup:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode with an ionization energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichlorobenzofuran

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dichlorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document details the anticipated spectral characteristics, a standardized experimental protocol for data acquisition, and a clear visualization of the molecular structure with atom assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from foundational NMR principles, including substituent effects of the chlorine and oxygen atoms, and by comparative analysis with spectral data of structurally related compounds such as benzofuran and dichlorobenzene isomers.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.60 - 7.70 | d | JH2-H3 = 2.2 |

| H-3 | 6.75 - 6.85 | d | JH3-H2 = 2.2 |

| H-5 | 7.40 - 7.50 | d | JH5-H7 = 1.8 |

| H-7 | 7.20 - 7.30 | d | JH7-H5 = 1.8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145.0 - 146.0 |

| C-3 | 104.0 - 105.0 |

| C-3a | 154.0 - 155.0 |

| C-4 | 130.0 - 131.0 |

| C-5 | 122.0 - 123.0 |

| C-6 | 132.0 - 133.0 |

| C-7 | 112.0 - 113.0 |

| C-7a | 125.0 - 126.0 |

Visualization of this compound

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4,6-Dichlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4,6-dichlorobenzofuran. It details a standard experimental protocol for obtaining high-quality spectra, presents an anticipated data summary for the vibrational modes of the molecule, and includes a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of halogenated benzofuran derivatives.

Predicted Infrared Spectral Data of this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of benzofurans, aromatic compounds, and chloro-substituted aromatic rings. The exact peak positions and intensities may vary based on the sample's physical state and the specific experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretching |

| 1500 - 1450 | Medium to Strong | C=C aromatic ring stretching |

| 1250 - 1150 | Strong | Asymmetric C-O-C (furan ring) stretching |

| 1100 - 1000 | Medium | In-plane C-H bending |

| 900 - 800 | Strong | Out-of-plane C-H bending (indicative of substitution pattern) |

| 800 - 700 | Strong | C-Cl stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation requirements.[1][2]

Objective: To obtain a high-resolution infrared spectrum of solid this compound.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, wipe the crystal surface gently with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[1]

-

Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[3][4]

-

-

Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing steps as required.

-

-

Cleaning:

Visualizing the Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for ATR-FTIR analysis and the logical approach to interpreting the resulting spectrum of this compound.

References

4,6-Dichlorobenzofuran: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

[December 24, 2025]

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 4,6-dichlorobenzofuran (CAS No: 175203-95-9). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and relevant data from related compounds to serve as a valuable resource for research and development.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzofuran. Its core structure consists of a benzene ring fused to a furan ring, with chlorine atoms substituted at the 4th and 6th positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 175203-95-9 | [1] |

| Molecular Formula | C₈H₄Cl₂O | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| Appearance | Not available (likely a solid at room temperature) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Insoluble in water. Predicted to be soluble in organic solvents such as ethanol, acetone, and benzene. | Prediction based on parent compound |

Spectral Data (Predicted)

No experimental spectral data for this compound has been identified in the available literature. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted Spectral Data for this compound

| Spectrum | Predicted Characteristics |

| ¹H NMR | Aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The furan ring protons would also be in the aromatic region. |

| ¹³C NMR | Aromatic and furan carbons would appear in the δ 110-160 ppm region. Carbons attached to chlorine atoms would be deshielded. |

| Mass Spectrum | The molecular ion peak [M]⁺ would be expected at m/z 186, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ peak). |

Chemical Reactivity and Synthesis

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic benzofuran core. It may undergo electrophilic substitution reactions, although the chlorine substituents would be deactivating.

Hypothetical Synthesis Protocol

-

Chlorination of a Phenolic Precursor: Starting with a suitable phenol, chlorination at the desired positions would be the initial step.

-

Introduction of the Furan Ring: This could be achieved through various methods, such as the Perkin rearrangement or a Williamson ether synthesis followed by cyclization.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antifungal, and antibacterial activities. It is plausible that this compound may exhibit some of these properties.

Many benzofuran derivatives have been shown to interact with various cellular signaling pathways. For instance, some derivatives act as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival.

Caption: A simplified representation of a generic kinase signaling pathway potentially modulated by benzofuran derivatives.

Conclusion

This compound remains a compound with largely uncharacterized experimental properties. The information presented in this guide, based on predictions and data from related structures, provides a foundational understanding for researchers. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological profile, which could unlock its potential in drug discovery and other scientific applications.

References

Crystal Structure of 4,6-Dichlorobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 4,6-dichlorobenzofuran derivatives and related compounds. Due to the limited availability of crystallographic data for exact this compound derivatives in the public domain, this guide focuses on the detailed crystal structure analysis of a closely related and structurally significant compound, 4,6-dichloro-5-nitrobenzofuroxan. This compound serves as a valuable proxy for understanding the structural implications of the 4,6-dichloro substitution pattern on the benzofuran core.

This guide presents comprehensive crystallographic data, detailed experimental protocols for structure determination, and a visualization of a key signaling pathway associated with the biological activity of halogenated benzofuran derivatives.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two polymorphs of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide (a benzofuroxan derivative), providing a basis for understanding the solid-state conformation and packing of molecules with a 4,6-dichloro substitution pattern on a fused aromatic system.

Table 1: Crystallographic Data for Polymorph 1a of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide [1][4]

| Parameter | Value |

| Chemical Formula | C₆HCl₂N₃O₄ |

| Formula Weight | 250.00 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.124(5) |

| b (Å) | 7.359(5) |

| c (Å) | 8.614(6) |

| α (°) | 91.478(8) |

| β (°) | 95.886(8) |

| γ (°) | 105.257(8) |

| Volume (ų) | 432.7(5) |

| Z | 2 |

| Calculated Density (g·cm⁻³) | 1.919 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.746 |

| F(000) | 248 |

| Temperature (K) | 150(2) |

Table 2: Crystallographic Data for Polymorph 1b of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide [1][4]

| Parameter | Value |

| Chemical Formula | C₆HCl₂N₃O₄ |

| Formula Weight | 250.00 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3259(18) |

| b (Å) | 6.4507(18) |

| c (Å) | 21.315(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 869.8(4) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.909 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.742 |

| F(000) | 496 |

| Temperature (K) | 150(2) |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of the aforementioned 4,6-dichloro-5-nitrobenzofuroxan, which can be adapted for the study of this compound derivatives.

Synthesis and Crystallization

The synthesis of 4,6-dichloro-5-nitrobenzofuroxan can be achieved through established literature procedures. The crystallization of the two polymorphs was accomplished by varying the solvent system:

-

Polymorph 1a: Crystallized from a chloroform/hexane mixture.

-

Polymorph 1b: Crystallized from an acetone/pentane mixture.[1]

A general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.

X-ray Diffraction Data Collection and Structure Refinement

The X-ray diffraction experiments for the polymorphs of 4,6-dichloro-5-nitrobenzofuroxan were performed on a Bruker KAPPA APEX II CCD diffractometer.[4] The following steps outline the general procedure:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The diffractometer is equipped with graphite-monochromated Mo Kα (λ = 0.71073 Å) radiation. Data is collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are indexed, integrated, and scaled using software packages such as APEX2. An absorption correction (e.g., using SADABS) is applied to the data.[4]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software like SHELX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

While specific signaling pathways for this compound derivatives are not extensively documented, halogenated benzofurans have been shown to exhibit anticancer properties by inducing apoptosis.[5][6] The diagram below illustrates a generalized signaling pathway for apoptosis induction by halogenated benzofuran derivatives, which may be relevant for 4,6-dichloro substituted analogs. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Halogenated benzofuran derivatives have been observed to induce the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.[5] They may also engage death receptors on the cell surface, initiating the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the biochemical and morphological changes associated with apoptosis.[5] Furthermore, some halogenated benzofurans have been shown to decrease the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer cell proliferation and survival.[6] The presence of halogen atoms, such as chlorine, is often associated with enhanced cytotoxic and antimicrobial activities.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel chlorinated dibenzofurans isolated from the cellular slime mold, Polysphondylium filamentosum, and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 4. mattioli1885journals.com [mattioli1885journals.com]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism for 4,6-Dichlorobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient reaction mechanism for the formation of 4,6-dichlorobenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on a one-pot palladium-catalyzed process involving an ortho-selective Sonogashira coupling followed by intramolecular cyclization.

Introduction

Benzofurans are a vital class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The targeted synthesis of substituted benzofurans, such as this compound, is of significant interest for the development of novel therapeutic agents and functional materials. This document outlines a robust synthetic strategy starting from readily available dichlorophenols, detailing the reaction mechanism, experimental protocols, and relevant data.

Proposed Synthetic Pathway: Palladium-Catalyzed Sonogashira Coupling and Cyclization

A highly effective method for the synthesis of substituted benzofurans from dichlorophenols involves a one-pot reaction sequence.[1][2][3] This strategy employs a palladium catalyst with a specialized phosphine ligand to achieve an ortho-selective Sonogashira coupling of a dichlorophenol with a terminal alkyne, which is immediately followed by an intramolecular cyclization to yield the benzofuran ring system.[1][4]

For the synthesis of this compound, the logical starting material is 3,5-dichlorophenol. The proposed reaction is as follows:

Overall Reaction: Starting Materials: 3,5-Dichlorophenol and a terminal alkyne (e.g., Trimethylsilylacetylene) Catalyst System: Palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Cy-DHTP) and a copper(I) co-catalyst (e.g., CuI) Base: An appropriate base (e.g., Cs₂CO₃ or an amine base like triethylamine) Solvent: A suitable organic solvent (e.g., Dioxane or DMF)

Detailed Reaction Mechanism

The formation of this compound via this one-pot method can be understood through two interconnected catalytic cycles: the Sonogashira cross-coupling and the intramolecular cyclization (heteroannulation).

Sonogashira Cross-Coupling Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The generally accepted mechanism involves a palladium cycle and a copper cycle.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 3,5-dichlorophenol to form a Pd(II) complex. The use of specialized ligands allows for selective activation of the C-Cl bond ortho to the hydroxyl group.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the chloride.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium complex undergo reductive elimination to form the 2-alkynyl-3,5-dichlorophenol intermediate and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

-

Deprotonation: A base removes the terminal proton to form a copper acetylide.

-

Intramolecular Cyclization (Heteroannulation)

Following the formation of the 2-alkynyl-3,5-dichlorophenol intermediate, an intramolecular cyclization occurs to form the benzofuran ring. This process is also typically catalyzed by the palladium complex or can proceed under the basic reaction conditions.

-

Deprotonation of Phenol: The base in the reaction mixture deprotonates the phenolic hydroxyl group, forming a phenoxide.

-

Intramolecular Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the proximal carbon of the alkyne in a 5-exo-dig cyclization.

-

Protonation/Isomerization: The resulting intermediate is protonated to yield the final this compound product.

Visualization of Reaction Pathways and Workflows

Proposed Reaction Mechanism for this compound Formation

Caption: Proposed mechanism for this compound formation.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following is a representative experimental protocol adapted from the literature for the one-pot synthesis of substituted benzofurans from dichlorophenols.[1][3] This protocol would be applicable to the synthesis of this compound from 3,5-dichlorophenol.

Materials:

-

3,5-Dichlorophenol

-

Terminal alkyne (e.g., Phenylacetylene or 1-Hexyne)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dihydroxyterphenylphosphine ligand (e.g., Cy-DHTP)

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add 3,5-dichlorophenol (1.0 mmol), cesium carbonate (2.5 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.06 mmol), and CuI (0.1 mmol).

-

Add anhydrous dioxane (5 mL) and the terminal alkyne (1.2 mmol).

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data

The following table summarizes representative yield data for the synthesis of various dichlorobenzofuran derivatives using the palladium-catalyzed one-pot method. The exact yields for this compound would need to be determined experimentally.

| Starting Dichlorophenol | Alkyne | Product | Yield (%) | Reference |

| 2,4-Dichlorophenol | Phenylacetylene | 5-Chloro-2-phenylbenzo[b]furan | 85 | [1] |

| 2,5-Dichlorophenol | 1-Hexyne | 6-Chloro-2-butylbenzo[b]furan | 78 | [1] |

| 3,5-Dichlorophenol | Phenylacetylene | 4,6-Dichloro-2-phenylbenzo[b]furan | (Estimated >70) | [1][3] |

Spectroscopic data for the parent benzofuran are provided for reference. The data for this compound would show characteristic shifts due to the presence of the chlorine atoms.

| Data Type | Benzofuran (Reference) | Expected for this compound |

| ¹H NMR (CDCl₃, δ) | 7.63 (d, 1H), 7.52 (d, 1H), 7.30 (t, 1H), 7.22 (t, 1H), 6.75 (d, 1H) | Aromatic protons would appear as singlets or doublets with small coupling constants, shifted downfield due to the electron-withdrawing effect of chlorine. |

| ¹³C NMR (CDCl₃, δ) | 154.9, 144.9, 127.8, 124.2, 122.8, 121.3, 111.4, 106.6 | Carbon signals would be influenced by the positions of the chlorine atoms, with carbons directly attached to chlorine showing characteristic shifts. |

| IR (cm⁻¹) | 3100 (C-H), 1600 (C=C), 1250 (C-O) | Characteristic C-Cl stretching bands would be observed in the fingerprint region. |

| Mass Spec (m/z) | 118 (M⁺) | A molecular ion peak corresponding to the mass of C₈H₄Cl₂O, along with a characteristic isotopic pattern for two chlorine atoms. |

Conclusion

The palladium-catalyzed one-pot synthesis from dichlorophenols and terminal alkynes represents a highly efficient and versatile method for the preparation of substituted benzofurans, including this compound. The reaction proceeds through a well-understood mechanism involving Sonogashira coupling followed by intramolecular cyclization. This guide provides the foundational knowledge for researchers to explore the synthesis and further applications of this important class of compounds. The detailed mechanistic insights and experimental framework serve as a valuable resource for the development of novel synthetic methodologies and the discovery of new chemical entities.

References

- 1. One-Pot Synthesis of Substituted Benzo[b]furans and Indoles from Dichlorophenols/Dichloroanilines Using a Palladium-Dihydroxyterphenylphosphine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. One-pot synthesis of substituted benzo[b]furans from mono- and dichlorophenols using palladium catalysts bearing dihydroxyterphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Electronic Properties and Molecular Orbitals of 4,6-Dichlorobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties and molecular orbitals of 4,6-dichlorobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and computational chemistry principles to provide a detailed analysis. The content herein covers theoretical calculations of its electronic structure, predicted spectroscopic properties, potential synthesis methodologies, and a discussion of its prospective biological activities. This document is intended to serve as a foundational resource for researchers engaged in the study and application of chlorinated benzofurans.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as chlorine, into the benzofuran scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.[4][5] The 4,6-dichloro substitution pattern is of particular interest for its potential to create unique electronic distributions and steric interactions that could lead to novel therapeutic agents. This guide focuses on elucidating the electronic landscape of this compound to facilitate its exploration in drug discovery and materials science.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is hypothetical and would require experimental validation.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on data from related compounds and general spectroscopic principles.[12][13][14][15][16][17][18][19]

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (approx. 7.0-7.8 ppm). The protons on the furan ring would likely exhibit characteristic coupling. |

| ¹³C NMR | Aromatic and furan carbons would show signals in the typical range for such systems (approx. 100-160 ppm). The carbons attached to chlorine atoms would be significantly deshielded. |

| FTIR | Characteristic peaks for C-H stretching of the aromatic and furan rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1050 cm⁻¹). Strong absorptions corresponding to C-Cl bonds would be expected in the fingerprint region (below 1000 cm⁻¹). |

| UV-Vis | Absorption maxima are expected in the UV region, characteristic of the benzofuran chromophore. The presence of chlorine substituents may cause a slight bathochromic (red) shift compared to the parent benzofuran. |

Electronic Properties and Molecular Orbitals

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its reactivity and potential for intermolecular interactions. These properties can be reliably predicted using computational methods such as Density Functional Theory (DFT).[1][20][21]

Computational Methodology

DFT calculations are a powerful tool for investigating the electronic structure of molecules. A typical computational protocol for analyzing a molecule like this compound is outlined below.

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the benzofuran ring system, while the LUMO will also be distributed over the aromatic core. The electron-withdrawing nature of the chlorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to the parent benzofuran.

Caption: A representative molecular orbital energy level diagram.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lowered due to inductive effect of Cl atoms | Indicates increased ionization potential |

| LUMO Energy | Lowered due to inductive effect of Cl atoms | Indicates increased electron affinity |

| HOMO-LUMO Gap | Expected to be smaller than benzofuran | Suggests higher reactivity and potential for charge transfer |

| Dipole Moment | Non-zero, influenced by the positions of Cl atoms | Affects solubility and intermolecular interactions |

| Electrostatic Potential | Negative potential around the oxygen and chlorine atoms | Indicates sites for electrophilic attack |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the broader class of chlorinated benzofurans has shown promising anticancer and antimicrobial activities.[2][4][5][22][23][24][25][26][27][28][29][30] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.

Anticancer Activity

Halogenated benzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][5][23] The proposed mechanisms of action often involve the induction of apoptosis. A hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative is depicted below.

Caption: A hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are also well-documented.[27][29][30][31] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Conclusion

This compound represents a molecule with significant potential in the fields of drug discovery and materials science. Although direct experimental data is limited, this guide provides a comprehensive theoretical framework for its electronic properties, molecular orbitals, and potential biological activities based on the analysis of related compounds and computational modeling. The information presented herein is intended to stimulate further experimental investigation into the synthesis, characterization, and application of this promising compound. Future research should focus on obtaining empirical data to validate the predictions made in this guide and to fully elucidate the therapeutic and technological potential of this compound.

References

- 1. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. physchemres.org [physchemres.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine [mdpi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. d-nb.info [d-nb.info]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel chlorinated dibenzofurans isolated from the cellular slime mold, Polysphondylium filamentosum, and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. actascientific.com [actascientific.com]

- 25. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A new antibacterial dibenzofuran-type phloroglucinol from myrtus communis linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance | MDPI [mdpi.com]

- 31. mdpi.com [mdpi.com]

The Synthetic Versatility of 4,6-Dichlorobenzofuran: A Gateway to Novel Heterocyclic Scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] The strategic placement of halogen atoms on this scaffold provides reactive handles for the construction of more complex molecular architectures through modern cross-coupling methodologies. This technical guide focuses on the potential of 4,6-dichlorobenzofuran as a versatile precursor for the synthesis of novel heterocyclic compounds. While direct literature on the reactivity of this compound is limited, this document outlines a series of robust, well-established synthetic protocols that can be applied to this substrate, enabling the exploration of new chemical space for drug discovery and development.

This guide provides proposed synthetic pathways, detailed experimental protocols for key transformations, and a discussion of the potential biological significance of the resulting novel heterocycles. All quantitative data, based on analogous transformations, are summarized in structured tables for clarity.

Proposed Synthesis of this compound

The synthesis of the this compound core can be envisioned through established methods for benzofuran formation, starting from a suitably substituted dichlorophenol. A plausible route involves the palladium-catalyzed Sonogashira coupling of a dichlorinated o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Functionalization of this compound: A Platform for Diversity

The chlorine atoms at the 4- and 6-positions of the benzofuran ring serve as key functionalization points. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds at these positions. The following sections detail proposed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational reactions in modern synthetic organic chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2][3] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted aromatic compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2.0 mmol) or K₃PO₄.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Predicted Outcomes for Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-6-phenylbenzofuran | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)benzofuran | 80-90 |

| 3 | 3-Pyridinylboronic acid | 4-Chloro-6-(pyridin-3-yl)benzofuran | 75-85 |

| 4 | Thiophene-2-boronic acid | 4-Chloro-6-(thiophen-2-yl)benzofuran | 70-80 |

Note: Yields are estimated based on similar reactions with other dichloro-heteroaromatics.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds, providing a powerful method for the preparation of aryl amines.[4][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to 80-120 °C, with stirring, until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Table 2: Predicted Outcomes for Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Predicted Yield (%) |

| 1 | Morpholine | 4-(4-Chloro-benzofuran-6-yl)morpholine | 80-90 |

| 2 | Aniline | N-(4-Chloro-benzofuran-6-yl)aniline | 75-85 |

| 3 | Benzylamine | N-Benzyl-4-chloro-benzofuran-6-amine | 70-80 |

| 4 | Indole | 6-(Indol-1-yl)-4-chlorobenzofuran | 65-75 |

Note: Yields are estimated based on analogous Buchwald-Hartwig amination reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 mmol), and the terminal alkyne (1.1-1.5 mmol).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature to 40-80 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel.

Table 3: Predicted Outcomes for Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Product | Predicted Yield (%) |

| 1 | Phenylacetylene | 4-Chloro-6-(phenylethynyl)benzofuran | 85-95 |

| 2 | Trimethylsilylacetylene | 4-Chloro-6-((trimethylsilyl)ethynyl)benzofuran | 90-98 |

| 3 | 1-Hexyne | 4-Chloro-6-(hex-1-yn-1-yl)benzofuran | 80-90 |

| 4 | Propargyl alcohol | 3-(4-Chloro-benzofuran-6-yl)prop-2-yn-1-ol | 70-80 |

Note: Yields are estimated based on literature precedents for Sonogashira couplings on similar substrates.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows for the functionalization of this compound.

Caption: Proposed workflow for Suzuki-Miyaura coupling.

Caption: Proposed workflow for Buchwald-Hartwig amination.

Caption: Proposed workflow for Sonogashira coupling.

Biological Significance and Future Directions

Heterocyclic compounds derived from benzofuran are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[8][9] The novel heterocycles synthesized from this compound are expected to possess interesting pharmacological profiles. The introduction of diverse aryl, amino, and alkynyl functionalities allows for the fine-tuning of the electronic and steric properties of the benzofuran scaffold, which can significantly impact biological activity.

For example, the introduction of nitrogen-containing heterocycles via Buchwald-Hartwig amination could lead to compounds with potential kinase inhibitory activity. Similarly, the biaryl structures generated through Suzuki-Miyaura coupling are common motifs in potent enzyme inhibitors. The alkynyl-substituted benzofurans from Sonogashira coupling can serve as precursors for further transformations, such as cycloaddition reactions, to generate even more complex polycyclic systems.

The synthetic pathways outlined in this guide provide a roadmap for the systematic exploration of the chemical space around the this compound core. The resulting library of novel heterocycles can be screened for a variety of biological targets, potentially leading to the discovery of new therapeutic agents. Further studies could also focus on the selective functionalization of the C4 versus the C6 position, which would provide an additional layer of diversity and allow for more detailed structure-activity relationship (SAR) studies.

Conclusion

This compound represents a promising but underexplored starting material for the synthesis of novel heterocyclic compounds. By leveraging well-established and robust cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, a diverse range of functionalized benzofuran derivatives can be accessed. This technical guide provides a foundational framework, including detailed experimental protocols and predicted outcomes, to empower researchers in the fields of medicinal chemistry and drug discovery to unlock the synthetic potential of this versatile precursor. The exploration of the resulting novel heterocycles holds significant promise for the identification of new lead compounds with valuable therapeutic properties.

References

- 1. 5,6-Dichlorobenzofuran|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,6-Dichlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,6-dichlorobenzofuran, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy employs a highly efficient one-pot palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method, adapted from the work of Manabe and coworkers, utilizes a commercially available dichlorophenol and a terminal alkyne to construct the target molecule under relatively mild conditions.[1][2] The protocol is designed to be robust and scalable, offering a reliable pathway for the preparation of this and other substituted benzofurans.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific substitution pattern of the benzofuran core can significantly influence its pharmacological profile. The 4,6-dichloro substitution pattern, in particular, offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient construction of complex organic molecules, and their application to the synthesis of substituted benzofurans has been a subject of considerable research.[1][6] This protocol focuses on a palladium-catalyzed domino reaction that combines a Sonogashira coupling with a subsequent cyclization to afford this compound in a single synthetic operation.

Synthetic Strategy

The synthesis of this compound is achieved through a one-pot reaction starting from 3,5-dichlorophenol and a suitable terminal alkyne, such as trimethylsilylacetylene. The key transformation is a palladium-catalyzed Sonogashira coupling of the phenol with the alkyne, followed by an intramolecular 5-exo-dig cyclization to form the benzofuran ring. A subsequent in-situ desilylation furnishes the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Table 1: List of Key Reagents and Equipment

| Reagent/Equipment | Supplier | Grade |

| 3,5-Dichlorophenol | Sigma-Aldrich | 97% |

| Trimethylsilylacetylene | Alfa Aesar | 98% |

| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% |

| Dicyclohexyl(2',6'-dihydroxybiphenyl-2-yl)phosphine (Cy-DHTP) | Commercially Available | >95% |

| Copper(I) Iodide (CuI) | Acros Organics | 99% |

| Cesium Carbonate (Cs₂CO₃) | Oakwood Chemical | 99% |

| Anhydrous 1,4-Dioxane | Fisher Scientific | >99% |

| Schlenk Flask | VWR | - |

| Magnetic Stirrer/Hotplate | IKA | - |

| Thin Layer Chromatography (TLC) Plates | Merck | Silica Gel 60 F₂₅₄ |

| Column Chromatography Silica Gel | Sorbent Technologies | 60 Å, 40-63 µm |

Detailed Experimental Procedure

One-Pot Synthesis of this compound

-

To a dry Schlenk flask under an inert atmosphere, add 3,5-dichlorophenol (1.0 mmol, 163 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), Cy-DHTP ligand (0.04 mmol, 18 mg), and copper(I) iodide (0.02 mmol, 3.8 mg).

-

Add anhydrous 1,4-dioxane (5 mL) to the flask, followed by cesium carbonate (2.0 mmol, 652 mg).

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of ammonium chloride (10 mL) to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Table 2: Representative Reaction Parameters and Yield

| Parameter | Value |

| Scale | 1.0 mmol |

| Temperature | 100 °C |

| Reaction Time | 14 hours |

| Yield | 75% (isolated) |

| Purity (by ¹H NMR) | >95% |

Catalytic Cycle

The reaction proceeds through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. The proposed catalytic cycle is depicted below.

Caption: Proposed catalytic cycle for the synthesis.

Applications in Drug Development

Benzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[4] The introduction of chlorine atoms at the 4 and 6 positions of the benzofuran ring can enhance metabolic stability, modulate electronic properties, and provide vectors for further functionalization. While specific applications of this compound are still under investigation, its derivatives are being explored for their potential as:

-

Anticancer Agents: Substituted benzofurans have shown promising activity against various cancer cell lines.[7]

-

Antimicrobial Agents: The benzofuran core is present in several natural and synthetic compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: The rigid, planar structure of the benzofuran ring makes it an attractive scaffold for the design of enzyme inhibitors.

Conclusion

The palladium-catalyzed one-pot synthesis of this compound from 3,5-dichlorophenol offers an efficient and straightforward route to this valuable compound. The detailed protocol provided herein is intended to serve as a practical guide for researchers in academic and industrial settings. The versatility of this methodology allows for the synthesis of a diverse library of substituted benzofurans, which can be further evaluated for their potential applications in drug discovery and materials science.

References

- 1. One-pot synthesis of substituted benzo[b]furans from mono- and dichlorophenols using palladium catalysts bearing dihydroxyterphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. library.lsmu.lt [library.lsmu.lt]

- 5. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-Dichlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and polyaryls.[3][4][5] This application note details the protocols for the Suzuki coupling reaction utilizing 4,6-dichlorobenzofuran as a key building block for the synthesis of novel benzofuran derivatives. The presence of two chlorine atoms on the benzofuran core offers the potential for selective mono- or di-functionalization, providing access to a diverse range of substituted benzofurans for drug discovery and materials science.

While direct literature on the Suzuki coupling of this compound is not abundant, protocols for similar dihaloheteroarenes and other benzofuran derivatives provide a strong foundation for developing effective reaction conditions.[6] The methodologies presented herein are based on established procedures for palladium-catalyzed cross-coupling reactions.[3][7]

Generalized Reaction Scheme

The Suzuki coupling of this compound with an organoboron reagent can proceed to yield either mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reagents.

Caption: Generalized Suzuki coupling of this compound.

Key Reaction Parameters and Optimization

The success and selectivity of the Suzuki coupling reaction on this compound are dependent on several key parameters. Based on studies of similar dihaloheterocycles, the C4 position may exhibit different reactivity compared to the C6 position.[6]

Table 1: Key Parameters for Suzuki Coupling of this compound

| Parameter | General Recommendations | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | These are commonly used and effective catalysts for Suzuki couplings. The choice may depend on the specific boronic acid and desired selectivity.[5][8] |

| Ligand | PPh₃, PCy₃, XPhos, SPhos | Bulky and electron-rich phosphine ligands can enhance catalytic activity and influence selectivity, particularly in challenging couplings.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[4][5] |

| Solvent | Toluene, Dioxane, THF, DMF, EtOH/H₂O | The solvent system influences the solubility of reactants and the stability of the catalytic species. Aqueous solvent mixtures can be effective and environmentally friendly.[4][7] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic esters | A wide range of organoboron reagents can be used. Boronic esters may offer advantages in terms of stability and reactivity in some cases.[4] |

| Temperature | Room Temperature to 120 °C | The optimal temperature will depend on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can accelerate the reaction.[9] |

Experimental Protocols

The following are generalized protocols for the mono- and di-arylation of this compound via Suzuki coupling. These protocols are based on established methods for similar substrates and should be optimized for specific applications.[2][3]

Protocol 1: Mono-Arylation of this compound

This protocol aims for the selective mono-substitution on the this compound scaffold. Careful control of stoichiometry is crucial.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the solvent mixture (Toluene/Ethanol/Water) to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Mono-Arylation (Hypothetical)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-6-phenylbenzofuran | 75 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)benzofuran | 82 |

| 3 | 3-Tolylboronic acid | 4-Chloro-6-(3-tolyl)benzofuran | 78 |

Note: The yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Caption: Workflow for mono-arylation of this compound.

Protocol 2: Di-Arylation of this compound

This protocol is designed for the synthesis of di-substituted benzofurans.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Pd(OAc)₂ (0.05 eq)

-

SPhos (0.10 eq)

-

K₃PO₄ (3.0 eq)

-

Dioxane

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add dioxane to the flask.

-

In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of dioxane under an inert atmosphere to form the active catalyst.

-

Transfer the catalyst solution to the reaction flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with dioxane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the di-arylated product.

Table 3: Representative Data for Di-Arylation (Hypothetical)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4,6-Diphenylbenzofuran | 65 |

| 2 | 4-Fluorophenylboronic acid | 4,6-Bis(4-fluorophenyl)benzofuran | 70 |

| 3 | 2-Naphthylboronic acid | 4,6-Di(naphthalen-2-yl)benzofuran | 62 |

Note: The yields are hypothetical and for illustrative purposes. Actual yields may vary and optimization is likely required.

Caption: Workflow for di-arylation of this compound.

Conclusion

The Suzuki coupling reaction is a highly effective method for the functionalization of this compound, providing a pathway to a wide array of novel benzofuran derivatives. The protocols provided herein serve as a starting point for the synthesis of mono- and di-arylated products. Researchers should note that optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve optimal yields and selectivity for specific substrates. The ability to selectively introduce diverse functionalities onto the benzofuran core underscores the potential of this approach in the development of new therapeutic agents and advanced materials.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]